2,2-Dibromovinyl diethyl phosphate
Description
Structure
3D Structure
Properties
CAS No. |
40805-94-5 |
|---|---|
Molecular Formula |
C6H11Br2O4P |
Molecular Weight |
337.93 g/mol |
IUPAC Name |
2,2-dibromoethenyl diethyl phosphate |
InChI |
InChI=1S/C6H11Br2O4P/c1-3-10-13(9,11-4-2)12-5-6(7)8/h5H,3-4H2,1-2H3 |
InChI Key |
LTETWZRANXQZHO-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(OCC)OC=C(Br)Br |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Chemical Transformations of 2,2 Dibromovinyl Diethyl Phosphate
Established and Novel Synthetic Pathways for 2,2-Dibromovinyl Diethyl Phosphate (B84403)
The primary route for synthesizing vinyl phosphates, including halogenated variants like 2,2-Dibromovinyl diethyl phosphate, often involves the reaction of trialkyl phosphites with α-halo carbonyl compounds. The Perkow reaction is a prominent example of this transformation, yielding a vinyl phosphate directly. mdpi.com An alternative, the Michaelis–Arbuzov reaction, would produce a ketophosphonate that could then be converted to the vinyl phosphate.
A plausible and established pathway to a related compound, 2,2-dichlorovinyl dimethyl phosphate (DDVP), involves the base-catalyzed rearrangement of an α-hydroxyphosphonate precursor, trichlorofon. mdpi.com This suggests that this compound could be synthesized via a similar rearrangement of a tribromo-substituted precursor. Another direct approach involves the bromination of a corresponding vinyl phosphate. For instance, the homologue, diethyl-2,2-dichlorovinyl phosphate, undergoes a standard bromine addition to yield diethyl-1,2-dibromo-2,2-dichloroethyl phosphate. google.com This indicates that a similar addition or substitution reaction could be employed to introduce the dibromo functionality.
The structure of this compound, featuring two bromine atoms on the same vinylic carbon (C2), precludes the existence of E/Z stereoisomers around the carbon-carbon double bond. The molecule itself is achiral. Therefore, stereoselective synthesis in this context primarily relates to controlling the geometry of the double bond during its formation or the stereochemistry of precursors if they contain chiral centers.
While literature specifically detailing the stereoselective synthesis of isomers for this exact compound is scarce, general principles from other areas of organic synthesis can be considered. beilstein-journals.orgnih.gov For example, if a synthetic route proceeded through a chiral intermediate, controlling the stereochemistry at that stage would be critical. However, for the target molecule as named, this is not a factor.
The introduction of a phosphate group onto a molecule is a key transformation in organophosphorus chemistry. While the direct phosphorylation of a pre-formed vinyl bromide is possible, it is often more efficient to construct the vinyl phosphate moiety from acyclic precursors.
Perkow Reaction: The most common method for generating vinyl phosphates is the Perkow reaction, which involves the reaction of an α-halo-carbonyl compound with a trialkyl phosphite (B83602). mdpi.com For the synthesis of this compound, a likely starting material would be tribromoacetaldehyde (B85889) reacting with triethyl phosphite.
Michaelis-Arbuzov Reaction: This reaction between a trialkyl phosphite and an alkyl halide typically forms a phosphonate (B1237965). If tribromoacetyl chloride were used, it could potentially lead to a phosphonate intermediate that would require subsequent elimination to form the desired vinyl phosphate.
Direct Coupling of Vinyl Halides: Modern cross-coupling methods have been developed for vinyl halides. Palladium-catalyzed reactions, for example, can form C-N or C-C bonds at the vinyl position. organic-chemistry.orgyoutube.com While not a direct phosphorylation, these methods highlight the reactivity of the C-Br bond. A tandem cross-coupling/π-allylation sequence has been developed for vinyl bromides, showcasing advanced transformations. nih.gov However, direct phosphorylation of a di-brominated vinyl species using these methods is not a commonly cited route.
Rearrangement reactions are powerful tools in organic synthesis and play a significant role in forming certain organophosphate structures.
Phosphonate-Phosphate Rearrangement: This is a key transformation in the synthesis of halogenated vinyl phosphates. A well-known example is the conversion of Trichlorfon, an α-hydroxyphosphonate, into the vinyl phosphate DDVP in the presence of a base. mdpi.com This rearrangement proceeds via elimination of a halide and migration of the phosphonate group. A similar strategy could be envisioned for a dibromo-analogue, starting from a 2,2,2-tribromo-1-hydroxyethylphosphonate precursor.
Other Organophosphate Rearrangements:
Phospha-Fries Rearrangement: This reaction typically involves the base-induced isomerization of aryl phosphates to aryl phosphonates. mdpi.com
Ireland-Claisen Rearrangement: This sigmatropic rearrangement has been applied to vinyl phosphate enolates in the total synthesis of natural products, demonstrating the utility of the phosphate group in complex molecular transformations. mdpi.com
These varied rearrangement reactions highlight the chemical versatility of the organophosphate functional group in advanced synthesis. mdpi.comyoutube.com
Exploration of Alternative Precursors and Reagents in Synthesis
The synthesis of this compound can be approached using a variety of starting materials and reagents, allowing for optimization of yield and reaction conditions.
| Precursor/Reagent Type | Specific Examples | Role in Synthesis |
| Phosphorus Reagent | Triethyl phosphite, Diethyl chlorophosphate , Hexamethyltriaminophosphine nih.gov | Source of the diethyl phosphate moiety. |
| Carbonyl Precursor | Tribromoacetaldehyde, Bromoacetyl bromide, Dibromoacetyl chloride | Provides the two-carbon vinyl backbone and initial halogen atoms. |
| Halogenating Agent | Bromine (Br₂) google.com, N-Bromosuccinimide (NBS) organic-chemistry.org | Used for introducing bromine atoms, either to a precursor or the final vinyl group. |
| Solvent | Dichloromethane , 1,2-Dichloroethane orgsyn.org, Diethyl ether orgsyn.org | Reaction medium. |
| Base/Catalyst | Pyridine , Triethylamine mdpi.com, Sodium Hydride mdpi.comresearchgate.net | Used to promote rearrangement reactions or scavenge acid byproducts. |
By modifying the alkyl groups on the phosphite (e.g., using trimethyl or tripropyl phosphite), different alkyl ester analogues of the final product can be obtained.
Mechanistic Investigations of Synthetic Pathways to this compound
Understanding the reaction mechanisms is crucial for optimizing synthetic pathways. The primary routes to this compound likely involve the Perkow reaction or a phosphonate-phosphate rearrangement.
Mechanism of the Perkow Reaction: The mechanism of the Perkow reaction is generally accepted to proceed via the initial nucleophilic attack of the phosphite phosphorus atom on the carbonyl carbon of the α-halo-aldehyde. This is followed by a rearrangement, often a variant of the mdpi.comorgsyn.org-phospha-Brook rearrangement, where the phosphorus migrates to the carbonyl oxygen. mdpi.com The final step is the elimination of an alkyl halide to form the enol phosphate double bond.
Mechanism of Bromine Addition: For pathways involving the bromination of a pre-existing vinyl phosphate, the reaction would proceed via the electrophilic addition of bromine across the double bond. The initial attack by the π-bond on a bromine molecule would form a cyclic bromonium ion intermediate, which is then opened by the attack of a bromide ion.
Mechanistic Study Techniques: Detailed mechanistic investigations often employ a combination of kinetic studies, isotopic labeling, and computational methods like Density Functional Theory (DFT) to elucidate transition states and reaction intermediates. acs.orgresearchgate.net
Derivatization and Analogue Synthesis of this compound
The structure of this compound offers several sites for further chemical modification, leading to a variety of derivatives and analogues.
Derivatization: The primary sites for derivatization are the two bromine atoms on the vinyl group. These could potentially undergo nucleophilic substitution reactions or be involved in organometallic coupling reactions, such as Suzuki or Stille couplings, to introduce new carbon-based substituents, although the presence of two geminal bromines would influence reactivity.
Analogue Synthesis: Analogues can be synthesized by systematically varying the different components of the molecule.
Phosphate Esters: Replacing the diethyl groups with other alkyl or aryl groups (e.g., dimethyl, dipropyl) is a straightforward modification, typically achieved by starting with the corresponding trialkyl phosphite. A notable analogue is the dimethyl variant of a related compound, dimethyl-1,2-dibromo-2,2-dichloroethyl phosphate. google.com
Vinylic Halogens: The bromine atoms could be replaced with other halogens (chlorine, fluorine) by selecting appropriately halogenated starting materials (e.g., trichloroacetaldehyde).
The synthesis of various functionalized phosphonates and phosphoramidates reported in the literature provides a strategic blueprint for creating a diverse library of related compounds. nih.govnih.gov
Synthesis of Related Dibromovinyl Phosphate Esters
The synthesis of 2,2-dibromovinyl phosphate esters is predominantly achieved through the Perkow reaction. This reaction involves the interaction of a trialkyl phosphite with a halo-ketone, resulting in the formation of a dialkyl vinyl phosphate and an alkyl halide. wikipedia.org The reaction mechanism proceeds via the nucleophilic addition of the phosphite to the carbonyl carbon of the halo-ketone, forming a zwitterionic intermediate. This intermediate then rearranges to a cationic species with the elimination of a halide. Finally, a dealkylation step, where the halide anion attacks an alkoxide substituent on the phosphorus, yields the enol phosphate product. wikipedia.org
A key starting material for the synthesis of this compound is 2,2,2-tribromoacetaldehyde (bromal). The reaction of bromal with triethyl phosphite leads to the formation of the desired product. The general scheme for this reaction is as follows:
(EtO)₃P + Br₃CCHO → (EtO)₂P(O)OCH=CBr₂ + EtBr
Variations of this method can be employed to synthesize a range of related dibromovinyl phosphate esters by utilizing different trialkyl phosphites. For instance, the use of trimethyl phosphite would yield 2,2-dibromovinyl dimethyl phosphate.
An alternative approach involves the direct bromination of a pre-existing vinyl phosphate. For example, the bromination of dimethyl-2,2-dichlorovinyl phosphate (DDVP) has been shown to produce dimethyl-1,2-dibromo-2,2-dichloroethyl phosphate under specific, photochemically catalyzed conditions while maintaining a low concentration of free bromine. google.com While this example involves a dichlorovinyl starting material, the principle of direct bromination of a carbon-carbon double bond in a vinyl phosphate is a potential route for synthesizing related compounds. google.comwikipedia.org
Table 1: Synthesis of Dibromovinyl Phosphate Esters and Related Compounds
| Starting Materials | Product | Reaction Type | Reference |
|---|---|---|---|
| Trialkyl phosphite, Haloketone | Dialkyl vinyl phosphate | Perkow Reaction | wikipedia.org |
| Dimethyl-2,2-dichlorovinyl phosphate, Bromine | Dimethyl-1,2-dibromo-2,2-dichloroethyl phosphate | Photochemical Bromination | google.com |
| Acetylated α-allenic alcohols, LiBr, Pd(OAc)₂ | (Z,E)-2-bromo-1,3-dienes | Palladium-catalyzed Bromination | organic-chemistry.org |
Introduction of Diverse Alkyl and Aryl Substituents on the Phosphate Moiety
The diversity of substituents on the phosphate moiety of 2,2-dibromovinyl phosphate esters can be achieved by several synthetic strategies. The most direct method involves modifying the Perkow reaction by using different trialkyl or triaryl phosphites as starting materials. For instance, reacting bromal with trimethyl phosphite, tri-n-propyl phosphite, or triphenyl phosphite would yield the corresponding dimethyl, di-n-propyl, or diphenyl 2,2-dibromovinyl phosphates.
A more versatile method involves a two-step process. First, phosphorus oxychloride (POCl₃) or a dichlorophosphate (B8581778) is reacted with an alcohol or phenol (B47542) to create a substituted dichlorophosphate or chlorophosphate. This intermediate can then be reacted with a suitable precursor to form the final vinyl phosphate. For example, diethyl chlorophosphate can be synthesized and then used in subsequent reactions.
The synthesis of phosphonate esters, which are structurally related to phosphates, offers further insights into the introduction of diverse substituents. Methods such as the Michaelis-Arbuzov and Michaelis-Becker reactions are widely used for creating phosphorus-carbon bonds and can be adapted for phosphate synthesis. researchgate.netresearchgate.net For instance, the reaction of an alcohol with a phosphonic acid in the presence of a coupling agent can yield phosphonate monoesters. google.com A similar strategy could be envisioned for the synthesis of mixed phosphate esters.
Furthermore, phosphonate prodrug synthesis often involves the esterification of a phosphonic acid with various alcohols to improve membrane permeability. nih.govnih.gov These techniques, which include condensation reactions in the presence of activating agents, could be applied to a suitably protected 2,2-dibromovinyl phosphate precursor to introduce a wide array of alkyl and aryl groups.
Table 2: Methods for Introducing Diverse Substituents on Phosphate Esters
| Method | Description | Starting Materials | Product Type | Reference |
|---|---|---|---|---|
| Modified Perkow Reaction | Utilizes various tri-substituted phosphites. | Trialkyl/Triaryl phosphite, Haloketone | Symmetrical Dialkyl/Diaryl Phosphates | wikipedia.org |
| Chlorophosphate Intermediate | Reaction of a chlorophosphate with an alcohol/phenol. | Diethyl chlorophosphate, Alcohol/Phenol | Mixed or Symmetrical Phosphate Esters | |
| Michaelis-Becker Reaction | Synthesis of phosphonates from alkyl halides, adaptable for phosphates. | Alkyl halide, H-phosphonate salt | Alkyl Phosphonates | researchgate.net |
| Condensation Reactions | Esterification of a phosphonic/phosphoric acid with an alcohol. | Phosphonic/Phosphoric acid, Alcohol, Coupling agent | Phosphonate/Phosphate Monoesters | google.com |
Functionalization of the Vinylic Dibromide System
The 2,2-dibromovinyl group in diethyl phosphate is a versatile functional handle for a variety of chemical transformations. The presence of two bromine atoms on the same vinylic carbon opens up possibilities for sequential and selective reactions. Vinylic halides are known to participate in a range of cross-coupling reactions, which are powerful tools for carbon-carbon and carbon-heteroatom bond formation. fiveable.me
Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are commonly employed for the functionalization of vinylic halides. wikipedia.orgnih.gov For instance, a Suzuki coupling reaction could potentially be used to react this compound with an organoboron reagent to introduce an aryl or vinyl substituent in place of one of the bromine atoms. The reaction conditions would need to be carefully optimized to achieve mono- or di-substitution as desired.
Another potential transformation is the Sonogashira coupling, which would allow for the introduction of an alkyne moiety. This reaction typically involves a palladium catalyst, a copper(I) co-catalyst, and a base. The reaction of the dibromovinyl system with a terminal alkyne could lead to the formation of bromo-enynes, which are valuable synthetic intermediates.
Furthermore, the vinylic dibromide can undergo elimination reactions under basic conditions to form an alkyne. youtube.com Treatment of this compound with a strong base, such as sodium amide or an alkoxide, could potentially lead to the formation of the corresponding ethynylphosphate derivative.
Additionally, halogen-metal exchange reactions offer another route for functionalization. nih.gov Treatment of the dibromovinyl group with an organolithium reagent at low temperatures could generate a vinyllithium (B1195746) species. This nucleophilic intermediate could then be trapped with a variety of electrophiles to introduce a wide range of functional groups.
Table 3: Potential Functionalization Reactions of the Vinylic Dibromide System
| Reaction Type | Reagents/Catalysts | Potential Product | Reference |
|---|---|---|---|
| Suzuki Coupling | Organoboron reagent, Palladium catalyst, Base | Aryl/Vinyl-substituted vinyl phosphate | nih.govresearchgate.net |
| Heck Reaction | Alkene, Palladium catalyst, Base | Substituted diene phosphate | wikipedia.org |
| Sonogashira Coupling | Terminal alkyne, Palladium catalyst, Copper(I) co-catalyst, Base | Bromo-enyne phosphate | organic-chemistry.org |
| Elimination | Strong base (e.g., NaNH₂, RO⁻) | Ethynylphosphate | fiveable.meyoutube.com |
| Halogen-Metal Exchange | Organolithium reagent (e.g., n-BuLi) | Vinyllithium intermediate | nih.gov |
| Gold and Photoredox Catalysis | Aryldiazonium salts, H-phosphonates | Arylphosphonates | rsc.org |
Chemical Reactivity and Mechanistic Degradation Studies of 2,2 Dibromovinyl Diethyl Phosphate
Hydrolytic Degradation Kinetics and Reaction Mechanisms
The hydrolysis of 2,2-Dibromovinyl diethyl phosphate (B84403) is a significant degradation route, with its rate being highly dependent on the pH of the surrounding medium. This process involves the cleavage of the phosphate ester bond, leading to the formation of breakdown products.
Influence of pH on the Hydrolysis of 2,2-Dibromovinyl Diethyl Phosphate
The stability of this compound in aqueous solutions is markedly influenced by pH. The hydrolysis rate accelerates in both acidic and alkaline conditions. nih.gov The half-life of this compound, which is the time required for half of the initial concentration to degrade, varies significantly with pH. At a pH of 5, the half-life is approximately 96 hours. This decreases to 15.4 hours at a neutral pH of 7 and is further reduced to a mere 1.6 hours in alkaline conditions at pH 9. orst.edu This demonstrates a clear trend of increasing hydrolysis rate with increasing pH, indicating that base-catalyzed hydrolysis is a particularly rapid degradation pathway.
Table 1: pH-Dependent Hydrolysis Half-life of this compound
| pH | Half-life (hours) |
| 5 | 96 |
| 7 | 15.4 |
| 9 | 1.6 |
This table illustrates the significant impact of pH on the rate of hydrolysis of this compound, with degradation being much faster in alkaline conditions.
Temperature Effects on Hydrolysis Rate Constants
Table 2: Illustrative Temperature Effects on Hydrolysis Rate Constants of Organophosphate Esters
| Temperature (°C) | Generic Rate Constant (k) |
| 10 | k₁ |
| 20 | k₂ (> k₁) |
| 30 | k₃ (> k₂) |
This conceptual table demonstrates the expected trend of increasing hydrolysis rate constants with rising temperature for organophosphate esters like this compound. Specific values for this compound require further experimental investigation.
Identification and Characterization of Abiotic Hydrolysis Products
The abiotic hydrolysis of this compound results in the formation of several degradation products. The primary and most notable hydrolysis product is Dichlorvos (B1670471) (DDVP), another organophosphate insecticide. orst.edunih.gov The formation of DDVP occurs through the loss of the bromine atoms from the vinyl group. Another identified hydrolysis product is bromodichloroacetaldehyde (B156420) (BDCA). The degradation pathway involves the cleavage of the P-O-vinyl bond, leading to these smaller, more mobile molecules.
Photochemical Transformation Pathways and Reaction Kinetics
In addition to hydrolysis, this compound is susceptible to degradation by light, a process known as photolysis. This can occur through direct absorption of light energy or via indirect mechanisms involving other light-activated molecules in the environment.
Direct Photolysis of this compound
Direct photolysis occurs when a molecule itself absorbs photons of a specific wavelength, leading to its excitation and subsequent chemical transformation. While this compound can undergo direct photolysis, this pathway is generally considered to be less significant compared to indirect photolysis in the environment. nih.gov The half-life of the compound on inert surfaces when exposed to direct sunlight is reported to be approximately 1 to 2 hours. orst.edu Specific quantum yields for the direct photolysis of this compound are not widely documented in the available scientific literature.
Indirect Photodegradation Mechanisms under Environmental Illumination
Indirect photodegradation is a more prominent pathway for the transformation of this compound in the environment. This process is mediated by photosensitizing agents, such as dissolved organic matter, which absorb light and produce highly reactive chemical species. These reactive species, including hydroxyl radicals (•OH) and singlet oxygen (¹O₂), then react with and degrade the pesticide molecule. nih.govrsc.org
The half-life of this compound in water when exposed to light is significantly shorter than in the dark, at approximately 15 minutes, highlighting the importance of photochemical degradation. nih.gov The primary product of photolysis, similar to hydrolysis, is Dichlorvos (DDVP). epa.gov Other identified photolytic degradates include formic acid and glyoxylic acid, indicating further breakdown of the molecule. While the involvement of hydroxyl radicals and singlet oxygen is recognized, specific rate constants for their reactions with this compound are not extensively reported.
Table 3: Key Photodegradation Parameters of this compound
| Parameter | Value/Information |
| Direct Photolysis Half-life (Surface) | ~ 1-2 hours orst.edu |
| Aqueous Photolysis Half-life (Light) | ~ 15 minutes nih.gov |
| Primary Photoproduct | Dichlorvos (DDVP) epa.gov |
| Other Identified Photoproducts | Formic acid, Glyoxylic acid |
| Indirect Photolysis Mediators | Hydroxyl radicals (•OH), Singlet oxygen (¹O₂) nih.govrsc.org |
This table summarizes the key findings regarding the photochemical transformation of this compound, emphasizing the rapid degradation in the presence of light and the formation of various byproducts.
Advanced Photocatalytic Degradation Using Semiconductor Materials (e.g., TiO2, Metal-Organic Frameworks)
The photocatalytic degradation of organophosphate pesticides, including this compound (also known as Naled), represents a promising advanced oxidation technology for environmental remediation. This process utilizes semiconductor materials that, upon illumination with light of sufficient energy, generate highly reactive oxygen species (ROS) capable of breaking down complex organic molecules into simpler, less toxic compounds.
Titanium dioxide (TiO2) is a widely studied photocatalyst due to its high efficiency, chemical stability, and low cost. When TiO2 is irradiated with UV light, electrons in its valence band are excited to the conduction band, leaving behind positive "holes". These electron-hole pairs migrate to the catalyst surface where they initiate redox reactions. The holes can oxidize water molecules or hydroxide (B78521) ions to produce hydroxyl radicals (•OH), while the electrons can reduce adsorbed oxygen to form superoxide (B77818) radicals (O2•−). These ROS are powerful oxidizing agents that attack the organophosphate structure. Studies on various pesticides have demonstrated that TiO2-based photocatalysis can achieve high degradation rates, often within hours of exposure to UV radiation. umt.edu For instance, research on other organophosphorus pesticides has shown that TiO2 can significantly enhance their degradation compared to photolysis alone, with complete removal achieved in 20-30 hours under UV light. umt.edu Modifications to TiO2, such as doping with nitrogen and combining it with materials like molybdenum disulfide (MoS2), can enhance its absorption of visible light, thereby improving its efficiency under natural sunlight. nih.gov
Metal-Organic Frameworks (MOFs) have emerged as another class of effective photocatalysts. Their high surface area, porous structure, and tunable catalytic properties make them advantageous for adsorbing and degrading pollutants. orst.edu Some MOFs, such as those based on titanium like MIL-125(Ti), can act as semiconductors. orst.edu To overcome their limitation of absorbing primarily in the UV region, MOFs can be composited with other materials. For example, a nanocomposite of black phosphorus and MIL-125(Ti) has shown significantly improved photocatalytic efficiency for the degradation of the organophosphate diazinon (B1670403) under visible light, achieving 96% removal in just 30 minutes. orst.edunumberanalytics.com The enhanced performance is attributed to the synergistic effect between the MOF and the 2D material, which promotes charge separation and inhibits the recombination of electron-hole pairs. orst.edunumberanalytics.com Doping MOFs with noble metals like gold (Au) can also enhance photodegradability by inhibiting electron-hole recombination and lowering the band gap. orst.edu
The table below summarizes findings from photocatalytic degradation studies on various pesticides, illustrating the effectiveness of different semiconductor materials.
| Catalyst System | Target Pollutant | Degradation Efficiency | Reaction Time | Light Source |
| 1% TiO2 | Chlorpyrifos methyl | ~100% | ~22 hours | UV (306 nm) |
| 1% ZnO | Dimethoate | ~100% | ~24 hours | UV (306 nm) |
| N-TiO2/MoS2 (NTM2) | Methylene Blue | 99% | 120 min | Visible Light |
| 4%BpMIL (Black phosphorus/MIL-125(Ti)) | Diazinon | 96% | 30 min | Visible Light |
This table presents data on various pesticides to illustrate the efficacy of the described technologies. Data specific to this compound under these exact conditions is limited in publicly available literature.
Oxidative Degradation Mechanisms Utilizing Advanced Oxidation Processes (AOPs)
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). These processes are particularly effective for degrading persistent and toxic compounds like this compound.
The cornerstone of most AOPs is the in-situ generation of highly reactive and non-selective hydroxyl radicals (•OH). With an oxidation potential of 2.8 V, •OH can rapidly attack the molecular structure of organophosphates. The degradation process is typically initiated by the abstraction of a hydrogen atom from an alkyl group or by the addition of the hydroxyl radical to an unsaturated bond or aromatic ring. In the case of this compound, the vinyl group is a likely site for initial attack. This leads to a cascade of fragmentation and oxidation reactions, ultimately breaking the ester and carbon-phosphorus bonds and mineralizing the organic compound into carbon dioxide, water, and inorganic ions such as phosphate and bromide.
Ozonation involves the use of ozone (O3) as a strong oxidant. Ozone can react directly with pollutants or decompose in water to form hydroxyl radicals, especially at higher pH values. The direct reaction is more selective, while the radical pathway allows for the degradation of a wider range of compounds.
Peroxide-based systems, such as the Fenton process, utilize hydrogen peroxide (H2O2) in the presence of an iron catalyst (typically Fe2+) to generate hydroxyl radicals. nih.gov The reaction is most efficient at an acidic pH of around 3. nih.gov Variations of this process, like photo-Fenton, use UV light to enhance radical production and regenerate the Fe2+ catalyst. Another approach involves activating persulfate (S2O8^2-) or peroxydisulfate (B1198043) (PDS) with heat, UV light, or a catalyst to produce sulfate (B86663) radicals (SO4•−), which are also potent oxidants capable of degrading organophosphates. researchgate.net
Electrochemical oxidation is an AOP that uses an electric potential to drive the degradation of pollutants. nih.gov The process can occur through direct or indirect oxidation. In direct oxidation, the pollutant molecule adsorbs onto the anode surface and is destroyed by direct electron transfer. In indirect oxidation, oxidants like hydroxyl radicals, active chlorine, or persulfate are generated in the solution from the electrochemical decomposition of water or other precursors in the electrolyte. nih.gov
The effectiveness of electrochemical oxidation depends heavily on the anode material. "Active" anodes, such as those made of mixed metal oxides, participate directly in the reaction, while "non-active" anodes, like boron-doped diamond (BDD), are more efficient at producing hydroxyl radicals from water oxidation. nih.gov Studies on compounds like diethyl phthalate (B1215562) using graphite (B72142) electrodes have demonstrated high removal efficiency (97.3%) through electrochemical oxidation, indicating its potential for treating water contaminated with ester-containing pollutants like Naled. earthjustice.org The process leads to the mineralization of the organic compound into CO2. nih.gov
Interaction and Reactivity with Other Chemical Species in Environmental Models
The environmental fate and reactivity of this compound are influenced by its interactions with other chemical and biological molecules. These interactions can lead to the formation of new chemical entities, altering the compound's persistence and biological activity.
As an organophosphate, this compound is an electrophilic compound capable of forming covalent adducts with nucleophilic sites on biological macromolecules. This reactivity is a key aspect of its mechanism of action and toxicological profile. The primary degradation product of Naled, Dichlorvos (DDVP), is also a potent organophosphate that participates in these reactions. orst.edunih.gov
Research has shown that organophosphates, particularly their more reactive oxon forms, can covalently modify proteins. nih.govresearchgate.net They react with nucleophilic amino acid residues such as serine, tyrosine, and lysine (B10760008). cdc.govnih.gov The formation of these protein adducts can alter the protein's structure and function. For example, the well-known inhibition of acetylcholinesterase (AChE) by organophosphates occurs through the formation of a covalent adduct at the active site serine. researchgate.net Other proteins, such as albumin and tubulin, are also known targets for adduction by organophosphates. cdc.govnih.gov Mass spectrometry is a key analytical tool used to identify these protein adducts, which can serve as biomarkers of exposure. nih.govresearchgate.net
In addition to proteins, organophosphates can react with nucleic acids. Studies have reported that exposure to organophosphates can lead to the formation of DNA adducts, DNA strand breaks, and cross-links. nih.govnih.gov This occurs when the electrophilic organophosphate or its metabolites react with the nucleophilic centers in the DNA bases. The formation of DNA phosphate adducts, where the phosphate backbone of DNA is alkylated, is another documented pathway of damage. Such interactions represent a significant mechanism of genotoxicity.
Halogen Exchange Reactions
The vinylic C-Br bonds in this compound exhibit a general resistance to classical nucleophilic substitution reactions, a characteristic feature of vinyl halides. The sp² hybridization of the carbon atoms and the steric hindrance around the double bond make a direct S_N2-type displacement by a halide ion energetically unfavorable. nih.govwikipedia.org Consequently, uncatalyzed halogen exchange reactions, such as the traditional Finkelstein reaction which readily occurs with primary alkyl halides, are not typically observed with substrates like this compound. wikipedia.orgbyjus.com
However, the exchange of bromine for other halogens on the vinyl group can be achieved through metal-catalyzed processes, often referred to as vinylic Finkelstein reactions. These reactions are crucial for the synthesis of mixed-halogenated vinyl phosphates, which may exhibit unique reactivity and biological activity. Research in the broader field of organic synthesis has demonstrated the efficacy of copper(I) and nickel(0) complexes in catalyzing the exchange of vinylic bromides with iodides. nih.govfrontiersin.orgorganic-chemistry.org
Pioneering work in this area has established that the combination of a copper(I) source, such as copper(I) iodide (CuI), with a diamine ligand can effectively catalyze the conversion of vinyl bromides to vinyl iodides. organic-chemistry.orgmdma.ch Similarly, nickel-based catalytic systems, often generated in situ, have been employed for the same transformation. nih.gov These reactions typically proceed via an oxidative addition-reductive elimination pathway, which circumvents the high activation energy barrier of a direct nucleophilic attack. nih.gov
While specific studies focusing exclusively on the halogen exchange reactions of this compound are not extensively documented in publicly available literature, the well-established reactivity of other vinyl bromides under these conditions allows for a scientifically grounded extrapolation of expected outcomes. The reaction of this compound with a halide source, such as sodium iodide, in the presence of a suitable catalyst is anticipated to yield the corresponding mono- and di-substituted products.
The table below outlines the expected products from a catalyzed halogen exchange reaction on this compound. The formation of these products is based on the established principles of metal-catalyzed vinylic Finkelstein reactions. nih.govorganic-chemistry.org
Table 1: Expected Products of Catalyzed Halogen Exchange Reactions of this compound
| Starting Material | Reagent | Catalyst System (Example) | Expected Product(s) |
| This compound | Sodium Iodide (NaI) | CuI / Diamine Ligand | 2-Bromo-2-iodovinyl diethyl phosphate and/or 2,2-Diiodovinyl diethyl phosphate |
| This compound | Potassium Fluoride (KF) | (Not typically reactive under standard Finkelstein conditions) | No significant reaction expected without specialized catalysts |
It is important to note that the reaction conditions, including the choice of catalyst, ligand, solvent, and temperature, would significantly influence the reaction's efficiency and the distribution of products. nih.govorganic-chemistry.orgmdma.ch For instance, the use of a stoichiometric amount of the halide reagent versus a catalytic amount can alter the product ratios. The relative reactivity of the two bromine atoms on the vinyl group could also lead to selective monosubstitution under carefully controlled conditions.
Environmental Transformation and Fate Research of 2,2 Dibromovinyl Diethyl Phosphate
Abiotic Transformation Pathways in Diverse Environmental Compartments (Water, Soil, Sediment, Air)
No specific data is available for the abiotic transformation of 2,2-Dibromovinyl diethyl phosphate (B84403). For related organophosphates, hydrolysis is a significant degradation pathway, with the rate being influenced by pH and temperature. nih.govnih.gov Photolysis is another potential abiotic process, although its significance varies among different organophosphates. orst.edu
Sorption and Desorption Dynamics in Natural and Engineered Environmental Matrices
Specific research on the sorption and desorption of 2,2-Dibromovinyl diethyl phosphate in soil and other environmental matrices is not available.
Adsorption to Soil Organic Matter and Minerals
There is no data on the adsorption of this compound to soil organic matter and minerals. For other pesticides, adsorption is influenced by soil properties such as organic matter content, clay content, and pH. nih.govmdpi.com
Desorption Kinetics and Equilibrium
Information regarding the desorption kinetics and equilibrium of this compound is not present in the reviewed literature.
Volatilization Phenomena and Atmospheric Transport Modeling
There are no studies available that specifically model the volatilization and atmospheric transport of this compound. Volatilization potential is related to a compound's vapor pressure and Henry's Law constant, but these values are not documented for this specific chemical in the search results.
Leaching Potential and Subsurface Transport Mechanisms in Soil Systems
Data on the leaching potential and subsurface transport of this compound is absent from the scientific literature. A compound's mobility in soil, which determines its leaching potential, is related to its sorption characteristics and persistence in the soil environment. orst.edunih.govresearchgate.net
Biochemical and Biotransformation Research of 2,2 Dibromovinyl Diethyl Phosphate Non Clinical/non Ecotoxicological Focus
Enzymatic Hydrolysis Mechanisms and Enzyme Characterization
The enzymatic breakdown of organophosphorus compounds, including 2,2-dibromovinyl diethyl phosphate (B84403), is a critical area of research for understanding their environmental fate and developing bioremediation strategies. This process is primarily carried out by a class of enzymes known as hydrolases, with phosphotriesterases (PTEs) being particularly significant.
The hydrolysis of organophosphorus compounds is catalyzed by enzymes broadly classified as A-esterases. nih.gov One of the most extensively studied enzymes in this category is organophosphorus hydrolase (OPH), also known as phosphotriesterase (PTE). mdpi.comnih.gov OPH was first isolated from soil bacteria, including Brevundimonas diminuta (formerly Pseudomonas diminuta) and Flavobacterium sp., found in soil contaminated with parathion (B1678463). mdpi.comnih.gov These enzymes exhibit broad substrate specificity, capable of hydrolyzing a variety of organophosphate triesters. mdpi.comscienceopen.com
Human serum also contains A-esterases, such as paraoxonase, which can hydrolyze organophosphates. nih.gov Studies on the hydrolysis of a related compound, O,O-dimethyl-2,2-dichlorovinyl phosphate (DDVP), by human serum revealed the presence of a "DDVP-ase" activity. nih.gov This enzymatic activity followed first-order kinetics and was proportional to the serum dilution, indicating a specific enzyme-catalyzed reaction. nih.gov While similar to paraoxonase in some aspects, the DDVP-ase could be differentiated by its greater heat stability, suggesting it may be a distinct enzyme. nih.gov
The general mechanism of action for PTE involves a binuclear metal center, typically containing two zinc ions (Zn²⁺), located in the active site. nih.gov These metal ions are bridged by a hydroxide (B78521) ion and a carbamylated lysine (B10760008) residue. mdpi.com The metal ions play a crucial role in stabilizing the transition state during substrate hydrolysis. nih.gov
Table 1: Examples of Isolated Esterases and Hydrolases
| Enzyme/Activity | Source | Substrate(s) | Key Characteristics |
| Organophosphorus Hydrolase (OPH)/Phosphotriesterase (PTE) | Brevundimonas diminuta, Flavobacterium sp. | Paraoxon (B1678428), various organophosphate triesters | Dimeric metallohydrolase with a (β/α)₈ TIM-barrel fold and a binuclear zinc center. nih.gov |
| "DDVP-ase" | Human Serum | O,O-dimethyl-2,2-dichlorovinyl phosphate (DDVP) | Differentiated from paraoxonase by greater heat stability. nih.gov |
| Paraoxonase | Human Serum | Paraoxon, DDVP | An A-esterase present in mammalian sera. nih.gov |
Kinetic studies provide valuable insights into the efficiency and mechanism of enzyme-catalyzed reactions. For the hydrolysis of O,O-dimethyl-2,2-dichlorovinyl phosphate (DDVP) by human serum A-esterases, the apparent Michaelis-Menten constant (Kₘ) was determined to be 7.1 mM, and the maximum velocity (Vₘₐₓ) was 143 nmol·min⁻¹·mL⁻¹. nih.gov The hydrolysis of DDVP was found to inhibit the activity of paraoxonase, and conversely, paraoxon inhibited the hydrolysis of DDVP, suggesting that they may compete for the same or overlapping binding sites within the enzyme's active site. nih.gov
The catalytic efficiency of phosphotriesterases (PTEs) can be remarkably high, with the hydrolysis of some substrates like paraoxon approaching the diffusion limit. mdpi.com However, the efficiency varies depending on the specific substrate. The catalytic rate (kcat) and Michaelis constant (KM) are key parameters used to evaluate this efficiency. chemrxiv.org Site-directed mutagenesis has been employed to alter the active site residues of PTEs, leading to variants with enhanced or altered substrate specificity. nih.gov For instance, a single amino acid substitution (H254R) in organophosphorus hydrolase resulted in a significant decrease in the hydrolysis rate of paraoxon and DFP (a sarin (B92409) analog), but an increase in the rate for demetonS (a VX analog). nih.gov
Table 2: Kinetic Parameters for Organophosphate Hydrolysis
| Enzyme/Substrate | Kₘ (mM) | Vₘₐₓ (nmol·min⁻¹·mL⁻¹) | Notes |
| Human Serum "DDVP-ase" / DDVP | 7.1 | 143 | Apparent kinetic values. nih.gov |
The hydrolysis of organophosphates in acidic media has also been studied. For example, the hydrolysis of tri-2,5-diethoxy aniline (B41778) phosphate in hydrochloric acid was found to follow the Arrhenius equation, and the energy and entropy of activation values suggested a bimolecular reaction mechanism. researchgate.net
Isotope effect studies have further elucidated the reaction mechanism. For enzymatic hydrolysis of organophosphates, the secondary isotope effect for the reaction was found to be lower than for alkaline hydrolysis, which is attributed to the coordination of the phosphoryl oxygen with a metal ion in the enzyme's active site. nih.gov
The three-dimensional structures of phosphotriesterases (PTEs) have been extensively studied to understand the basis of their catalytic activity and broad substrate specificity. nih.gov PTEs are typically homodimeric enzymes with each subunit possessing a (β/α)₈ TIM-barrel fold. nih.govnih.gov The active site contains a binuclear metal center, usually zinc, which is crucial for catalysis. nih.gov
X-ray crystallography has provided detailed snapshots of the active site. The two zinc ions, designated α-Zn²⁺ and β-Zn²⁺, are coordinated by histidine and aspartate residues. nih.gov The more exposed β-Zn²⁺ ion is thought to play a role in the initial binding of the organophosphate substrate through an interaction with the phosphoryl oxygen. This interaction polarizes the P-O bond, making the phosphorus atom more susceptible to nucleophilic attack by a bridging hydroxide ion. mdpi.com The subsequent reaction proceeds through a trigonal bipyramidal transition state, leading to the cleavage of the leaving group.
Structural studies of PTE complexed with substrate analogs and products have confirmed these interactions. nih.gov For instance, the crystal structure of PTE with diethyl phosphate, a hydrolysis product, shows the product bridging the two metal ions in the active site. The active site itself is comprised of three hydrophobic pockets that accommodate the different substituent groups of the organophosphate substrate, contributing to the enzyme's broad specificity. mdpi.com
Mutational studies combined with structural analysis have revealed the importance of specific amino acid residues in determining substrate specificity. For example, the H254R mutation in organophosphorus hydrolase led to the identification of a functional allosteric binding site, distinct from the active site, which influences catalytic activity. nih.gov The binding of an inhibitor to this allosteric site in the mutant enzyme resulted in non-competitive inhibition, in contrast to the competitive inhibition observed in the wild-type enzyme. nih.gov
Table 3: Key Structural Features of Phosphotriesterase (PTE)
| Structural Feature | Description | Functional Role |
| (β/α)₈ TIM-barrel fold | A common protein fold consisting of eight α-helices and eight parallel β-strands that alternate along the peptide backbone. | Provides the structural scaffold for the active site. nih.gov |
| Binuclear Metal Center (Zn²⁺) | Two zinc ions bridged by a hydroxide and a carbamylated lysine residue. | Essential for catalysis; stabilizes the transition state and activates the substrate. mdpi.comnih.gov |
| Active Site Pockets | Three hydrophobic pockets (small, large, and leaving group) that accommodate the substrate's substituents. | Determines substrate specificity. mdpi.com |
| Key Active Site Residues | His55, His57, Asp301, His201, His230, Lys169 | Coordinate the zinc ions and participate in the catalytic mechanism. nih.gov |
Microbial Biotransformation Pathways and Identification of Metabolites
Microorganisms play a crucial role in the environmental degradation of organophosphorus compounds. Their diverse metabolic capabilities allow them to utilize these xenobiotic compounds as a source of nutrients, primarily phosphorus.
A variety of bacterial and fungal strains capable of degrading organophosphorus compounds have been isolated from contaminated environments, such as soil and wastewater. researchgate.netnih.govscielo.br The enrichment culture technique is a common method used to isolate such microorganisms, where a minimal medium is supplemented with the target organophosphate as the sole source of phosphorus or carbon. researchgate.netscielo.br
Bacterial genera that have been identified for their organophosphate-degrading abilities include Pseudomonas, Flavobacterium, Achromobacter, Bordetella, Rhizobium, Cupriavidus, and Ochrobactrum. researchgate.netnih.govscielo.brresearchgate.net For example, Achromobacter sp. and Rhizobium sp. have been shown to effectively degrade several organophosphate flame retardants. researchgate.net Similarly, strains of Pseudomonas putida and Burkholderia have been isolated for their ability to degrade the organophosphate insecticide profenofos. scielo.br In some cases, bacteria are isolated that can utilize organophosphonates, which contain a stable carbon-phosphorus (C-P) bond, as a sole phosphorus source. researchgate.net
Fungal species have also been shown to participate in the degradation of organophosphates. nih.gov The identification of these microbial strains is typically performed using a combination of morphological characterization, biochemical tests, and molecular techniques, such as 16S rRNA gene sequencing for bacteria. researchgate.netscielo.br
Table 4: Examples of Microorganisms Degrading Organophosphates
| Microorganism | Source of Isolation | Degraded Compound(s) | Reference |
| Achromobacter sp. BWTL6 | Wastewater | Tris(1,3-dichloro-2-propyl)phosphate (TDCPP), Tris(2-chloroethyl) phosphate (TCEP), Triethyl phosphate (TEP), Tris(2-butoxyethyl) phosphate (TBEP), Trimethyl phosphate (TMP) | researchgate.net |
| Rhizobium sp. BWTL7 | Wastewater | TDCPP, TCEP, TEP, TBEP, TMP | researchgate.net |
| Pseudomonas putida | Soil | Profenofos, Chlorpyrifos, Methylparathion | scielo.br |
| Burkholderia sp. | Soil | Profenofos | scielo.br |
| Ochrobactrum anthropi | Soil | Glyphosate, Methylphosphonic acid | researchgate.net |
| Cupriavidus necator JMP134 | Soil | 2,4-Dichlorophenoxyacetic acid (2,4-D) | nih.gov |
The efficiency of degradation can be influenced by various environmental factors, including pH, temperature, and the presence of other nutrients. mdpi.com Optimization of these conditions can significantly enhance the rate of biodegradation. mdpi.com
The microbial metabolism of organophosphorus compounds involves a series of enzymatic reactions that break down the parent molecule into simpler, less toxic compounds. researchgate.netnih.gov The initial and most crucial step in the detoxification of organophosphate esters is the hydrolysis of the phosphoester bond (P-O bond), a reaction catalyzed by phosphotriesterases (OPH or PTE). mdpi.comscielo.br This cleavage results in the formation of a dialkyl phosphate and an alcohol. For 2,2-dibromovinyl diethyl phosphate, this initial hydrolysis would yield diethyl phosphate and 2,2-dibromoethenol. The resulting diethyl phosphate can then be further metabolized by the microorganism as a source of phosphorus.
While the cleavage of the P-O bond is the primary degradation pathway for many organophosphates, the fate of the halogenated vinyl group is also an important consideration. The carbon-bromine (C-Br) bond can be cleaved through various enzymatic mechanisms. In the context of other halogenated organic compounds, such as the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D), the degradation pathway has been well-elucidated. nih.govnih.gov This pathway involves a series of dioxygenases and hydrolases that sequentially remove the chlorine atoms and cleave the aromatic ring. nih.gov
A plausible metabolic route for the 2,2-dibromovinyl moiety could involve an initial dehalogenation step. This could be followed by oxidation and eventual entry into central metabolic pathways, such as the Krebs cycle. nih.gov The complete mineralization of the organophosphate would result in the formation of carbon dioxide, water, phosphate, and bromide ions.
The degradation of compounds with a direct carbon-phosphorus (C-P) bond, known as organophosphonates, proceeds through different enzymatic machinery. The C-P lyase pathway is one such mechanism that can cleave this highly stable bond. nih.gov Another pathway involves the hydrolysis of phosphonoacetaldehyde (B103672) by phosphonoacetaldehyde hydrolase (PhnX). nih.gov
Table 5: Potential Metabolic Intermediates and Final Products
| Initial Compound | Key Bond Cleavage | Potential Intermediate(s) | Potential Final Products |
| This compound | P-O ester bond | Diethyl phosphate, 2,2-Dibromoethenol | Phosphate, Ethanol, Bromide ions, Carbon dioxide, Water |
| C-Br bond | Brominated organic acids |
Further research is needed to fully elucidate the specific enzymes and metabolic intermediates involved in the complete biodegradation of this compound by various microbial strains.
Investigation of Co-metabolism and Synergistic Microbial Interactions
The biodegradation of organophosphorus compounds, including halogenated vinyl phosphates like this compound, can be significantly enhanced through co-metabolism and synergistic interactions within microbial communities. In co-metabolism, microorganisms degrade a substance that they cannot use as a primary energy source, in the presence of a growth-supporting substrate. This process is crucial for the breakdown of complex and recalcitrant xenobiotics.
Research on compounds structurally similar to this compound provides insight into these interactions. For instance, the degradation of 2,2-Dichlorovinyl dimethyl phosphate (dichlorvos), a closely related organophosphate pesticide, has been shown to be accelerated through the synergistic interaction between the plant Panicum maximum and a consortium of fungi. nih.gov In a study, the interaction between the plant and fungi, supplemented with Spent Mushroom Compost (SMC), led to a significant increase in the degradation efficiency of dichlorvos (B1670471) compared to the plant or the fungal mixture alone. nih.gov The degradation efficiency reached up to 82.70% in the combined treatment, demonstrating a powerful synergistic effect. nih.gov This suggests that a similar plant-microbe partnership could be effective for the remediation of this compound.
Furthermore, the concept of microbial consortia, where different microbial species work together, is a promising strategy for the complete mineralization of complex pollutants. nih.govrsc.orgfrontiersin.org One microorganism might perform an initial breakdown of the parent compound, with subsequent metabolites being utilized by other members of the community. nih.gov This division of labor allows for more efficient and complete degradation pathways. For example, in the degradation of naphthalene (B1677914) sulfonates, one bacterial species may perform the initial desulfonation, while others assimilate the resulting intermediates. nih.gov Such synergistic actions within a microbial consortium could be harnessed for the effective biotransformation of this compound. The initial cleavage of the phosphate ester bond by one organism could be followed by the degradation of the brominated vinyl moiety by another, leading to complete breakdown.
Molecular Biology of Degradation Genes and Enzyme Engineering
The enzymatic breakdown of this compound is primarily initiated by phosphotriesterases (PTEs), also known as organophosphate hydrolases (OPH). nih.gov These enzymes catalyze the hydrolysis of the P-O bond, which is the first and crucial step in the detoxification of these compounds. The genes encoding these enzymes, such as the opd (organophosphate-degrading) gene, have been a major focus of molecular biology research aimed at enhancing the degradation of organophosphorus pesticides.
Cloning and Expression of Genes Encoding Degrading Enzymes
The genes responsible for the degradation of organophosphorus compounds have been successfully cloned and expressed in various host organisms to facilitate large-scale enzyme production and to create engineered microorganisms for bioremediation. The opd gene, originally isolated from Brevundimonas diminuta and Agrobacterium radiobacter, is a well-characterized example. nih.gov
Studies on the degradation of dichlorvos have identified the expression of phosphoesterase genes, specifically opd and mpd, in fungal strains isolated from pesticide-polluted soil. nih.gov These genes were over-expressed in the presence of the pesticide, indicating their central role in its degradation. nih.gov Similarly, research on other organophosphates has demonstrated the successful cloning and expression of α-β hydrolase genes, which are known to degrade these pesticides. nih.gov These cloned genes, when expressed in host organisms like E. coli, can produce enzymes capable of breaking down the target compounds. nih.gov
Rational Design and Directed Evolution for Enhanced Enzymatic Activity
Once a gene encoding a degrading enzyme is identified and cloned, its properties can be further improved through protein engineering techniques such as rational design and directed evolution.
Rational Design involves using knowledge of the enzyme's structure and catalytic mechanism to make specific, targeted mutations to enhance its activity, stability, or substrate specificity. nih.govfrontiersin.orgmq.edu.au A notable example is the rational design of a phosphotriesterase from Agrobacterium radiobacter to improve its ability to hydrolyze chlorfenvinphos (B103538), an organophosphate with a halogenated vinyl group. nih.govmq.edu.au Through in silico substrate docking, researchers identified two key amino acid residues, F132 and W131, that hindered the binding of the pesticide. nih.gov By creating a double mutant (W131H/F132A), they achieved a remarkable 480-fold increase in the hydrolysis rate of the Z-isomer of chlorfenvinphos and an 8-fold increase for the E-isomer, effectively eliminating the enzyme's stereospecificity. nih.gov This approach highlights the potential to tailor enzymes for the efficient degradation of specific pollutants like this compound by modifying the active site to better accommodate the dibromovinyl group.
| Enzyme Variant | Fold Increase in kcat/Km (Z-CVP) | Fold Increase in kcat/Km (E-CVP) |
| W131H | 250 | 3.7 |
| F132A | 400 | 5.1 |
| W131H/F132A | 480 | 7.1 |
| Data derived from a study on the rational design of a phosphotriesterase for chlorfenvinphos hydrolysis. nih.gov |
Directed Evolution mimics the process of natural selection in the laboratory to evolve enzymes with desired properties. rsc.orgnih.govnih.gov This technique involves generating a large library of enzyme variants through random mutagenesis, followed by screening for improved activity towards a target substrate. While a "brute-force" approach, it does not require prior knowledge of the enzyme's structure or mechanism. Iterative rounds of mutagenesis and selection can lead to significant improvements in catalytic efficiency and substrate range. This strategy could be applied to existing phosphotriesterases to enhance their activity towards this compound, selecting for variants with superior debromination and hydrolysis capabilities.
Bio-Inspired Catalysis for this compound Transformation
Bio-inspired catalysis seeks to mimic the principles of natural enzymatic catalysis using synthetic molecules. This approach can offer more robust and stable catalysts for industrial applications. For the transformation of this compound, bio-inspired catalysts could be designed to replicate the function of phosphotriesterases.
These synthetic catalysts often feature metal complexes that mimic the bimetallic active sites of natural phosphotriesterases, where two metal ions work in concert to activate the phosphate ester bond and facilitate hydrolysis. nih.gov The design of such catalysts would involve creating a coordination environment that can bind to the phosphate group of this compound and promote the nucleophilic attack of a water molecule, leading to its breakdown. The development of such bio-inspired systems could provide a durable and efficient alternative to enzymatic bioremediation for the detoxification of this and other organophosphorus compounds.
Advanced Analytical Methodologies for Detection and Characterization of 2,2 Dibromovinyl Diethyl Phosphate and Its Transformation Products
Chromatographic Techniques for Separation and Quantification
Chromatography is the cornerstone for separating 2,2-dibromovinyl diethyl phosphate (B84403) and its metabolites from environmental and biological samples. rsc.orgnih.gov The choice between gas and liquid chromatography typically depends on the volatility and thermal stability of the analytes. chromatographyonline.com
Gas Chromatography-Mass Spectrometry (GC-MS) Method Development
Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile organophosphorus compounds. drawellanalytical.com For 2,2-dibromovinyl diethyl phosphate, method development would involve optimizing parameters to achieve sensitive and selective detection.
Research Findings: GC-MS has been established as a primary analytical tool for chemical warfare agent (CWA) detection, including structurally similar organophosphates. nih.govbrjac.com.br The development of a GC-MS method for this compound would be based on established protocols for related pesticides. tandfonline.com Capillary columns with non-polar or semi-polar stationary phases, such as those with a 5% phenyl methylpolysiloxane composition, are commonly used for organophosphate analysis due to their high resolution and thermal stability. drawellanalytical.com
The mass spectrometer, typically a single quadrupole or ion trap, is operated in electron ionization (EI) mode. Identification is achieved by comparing the obtained mass spectrum with reference libraries like those from NIST or the Organisation for the Prohibition of Chemical Weapons (OPCW). nih.govbrjac.com.br For quantitative analysis, selected ion monitoring (SIM) is employed to enhance sensitivity and selectivity by monitoring characteristic ions of the target analyte. For instance, in the analysis of diethyl phosphate (a potential metabolite), a quantification ion of m/z 258 and an identification ion of m/z 197 have been used after derivatization. researchgate.nethmdb.ca Although many organophosphates can be analyzed directly, degradation products that are more polar, such as dialkyl phosphates, often require a derivatization step (e.g., silylation) to increase their volatility for GC analysis. nih.govnih.gov
Table 1: Illustrative GC-MS Parameters for Organophosphate Analysis
| Parameter | Typical Setting |
|---|---|
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms, DB-5ms) |
| Carrier Gas | Helium, constant flow (e.g., 1.0 mL/min) |
| Injector Temperature | 250 °C |
| Oven Program | Initial 70°C, ramp to 280°C at 10-20°C/min, hold for 5-10 min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Mode | Full Scan (for identification) or Selected Ion Monitoring (SIM) (for quantification) |
| MS Transfer Line Temp | 280 °C |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches
For organophosphorus compounds that are thermally labile or less volatile, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method. chromatographyonline.com This technique is particularly well-suited for analyzing polar transformation products without the need for derivatization.
Research Findings: LC-MS/MS methods have been successfully developed for a wide range of pesticides, including organophosphates, in various matrices. rsc.orgnih.govnih.gov The separation is typically achieved using reversed-phase columns (e.g., C18) with a gradient elution of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like formic acid to improve ionization. nih.govnih.gov
Detection by tandem mass spectrometry, usually with an electrospray ionization (ESI) source operating in positive mode, provides excellent sensitivity and specificity. nih.gov The instrument operates in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode, where a specific precursor ion is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process drastically reduces matrix interference and allows for low detection limits. nih.govacs.orgacs.org For example, the fragmentation of organophosphate esters often involves the cleavage of the C-O bond on the alkyl chain, leading to characteristic product ions that can be used for identification and quantification. nih.gov
Table 2: Hypothetical LC-MS/MS Parameters for this compound
| Parameter | Typical Setting |
|---|---|
| LC Column | C18 reversed-phase (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Mode | Selected Reaction Monitoring (SRM) |
| Precursor Ion [M+H]⁺ | To be determined experimentally |
| Product Ions | To be determined from fragmentation studies |
High-Performance Liquid Chromatography (HPLC) with Specialized Detectors
While MS detectors are common, high-performance liquid chromatography (HPLC) can also be coupled with other detectors for the analysis of organophosphates. chromatographyonline.com
Research Findings: HPLC with ultraviolet (UV) detection is a viable option, particularly for compounds containing a suitable chromophore. chromatographyonline.com However, many organophosphates, including likely metabolites such as diethyl phosphate, lack strong UV absorption, making this method less sensitive than MS-based techniques. chromatographyonline.comselleckchem.com For certain applications, HPLC can be coupled with a flame photometric detector (FPD), which is specific for phosphorus-containing compounds, though this is more traditionally associated with GC. The development of HPLC methods requires careful selection of the stationary and mobile phases to achieve adequate separation from matrix components. chromatographyonline.com Sample preparation techniques like solid-phase extraction (SPE) are often necessary to clean up the sample and concentrate the analytes before HPLC analysis. chromatographyonline.com
Spectroscopic Techniques for Structural Elucidation and Mechanistic Insights
Spectroscopic methods are indispensable for confirming the chemical structure of this compound and for tracking the mechanistic pathways of its transformation. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ³¹P NMR for degradation pathways)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for non-destructive structural analysis. For organophosphorus compounds, ³¹P NMR is particularly valuable.
Research Findings: ³¹P NMR spectroscopy is highly effective for monitoring the degradation of organophosphorus pesticides. nih.govnih.gov The chemical shift of the phosphorus nucleus is highly sensitive to its chemical environment, allowing for the clear distinction between the parent organophosphate ester and its various degradation products. researchgate.netscielo.br For instance, the degradation of an organophosphate can be tracked by observing the disappearance of the signal corresponding to the parent compound and the simultaneous appearance of new signals corresponding to its metabolites. acs.orgrsc.org
In a hypothetical degradation study of this compound, the parent compound would exhibit a specific ³¹P chemical shift. Its hydrolysis would lead to the formation of diethyl phosphate, which would appear at a different, distinct chemical shift. researchgate.netrsc.org This allows for the calculation of conversion percentages by integrating the respective peak areas in the spectrum. researchgate.net This technique has been used to study the degradation of various organophosphates, demonstrating its utility in elucidating reaction kinetics and pathways. nih.govscielo.bracs.org ¹H NMR can also provide complementary structural information. chemicalbook.comchemicalbook.com
Table 3: Expected ³¹P NMR Chemical Shifts for this compound and a Key Metabolite
| Compound | Expected ³¹P Chemical Shift (ppm) Range | Reference Compound Type |
|---|---|---|
| This compound | -5 to -15 ppm | Phosphate Ester (e.g., Paraoxon) researchgate.net |
| Diethyl Phosphate (Hydrolysis Product) | 0 to +5 ppm | Dialkyl Phosphate (e.g., Dimethyl Phosphate) rsc.org |
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting
Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule, creating a unique "fingerprint" that can be used for identification and structural analysis. researchgate.net
Research Findings: For organophosphorus compounds, IR and Raman spectra are characterized by specific absorption bands corresponding to the various functional groups. researchgate.net The most prominent and useful band for organophosphates is the P=O stretching vibration, which typically appears as a strong absorption in the IR spectrum between 1250 and 1350 cm⁻¹. researchgate.net The exact position of this band is sensitive to the electronic environment of the phosphorus atom.
Other key vibrational modes include the P-O-C stretching vibrations (around 1000-1100 cm⁻¹) and the C-Br stretching vibrations (typically below 700 cm⁻¹). researchgate.netjmaterenvironsci.com Computational modeling can be used to predict the IR and Raman spectra for different phosphate species and their binding configurations, aiding in the interpretation of experimental data. nih.gov Together, these techniques can confirm the presence of key functional groups within this compound and its transformation products, complementing data from mass spectrometry and NMR. jmaterenvironsci.comnih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Photochemical Studies
Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental tool for investigating the photochemical degradation of organophosphorus compounds like this compound, a primary transformation product of the insecticide Naled. This technique operates on the principle that molecules containing chromophores—parts of the molecule that absorb light—will absorb light in the UV or visible regions of the electromagnetic spectrum. The degradation of the compound when exposed to a light source, such as a mercury vapor lamp or simulated sunlight, can be quantitatively monitored by tracking the changes in its UV-Vis absorption spectrum over time. nih.gov
The process typically involves preparing an aqueous solution of this compound and recording its initial UV-Vis spectrum to identify its characteristic absorption maxima (λmax). The solution is then subjected to continuous irradiation. At regular intervals, samples are withdrawn, and their UV-Vis spectra are recorded. Photochemical transformation is indicated by a decrease in the absorbance at the λmax of the parent compound. researchgate.net This decrease is proportional to the reduction in its concentration. Concurrently, the appearance of new absorption bands may signify the formation of various photoproducts. nih.govresearchgate.net
Kinetic studies can be performed by plotting the absorbance of this compound against irradiation time, allowing for the determination of the degradation rate. The data can reveal whether the process follows first-order or more complex kinetics. nih.gov While specific spectral data for this compound is not extensively published, the methodology is analogous to studies of other organic pollutants. nih.govmdpi.com For instance, the photodegradation of naproxen (B1676952) was successfully monitored by observing the decrease in its characteristic absorption peaks and the emergence of new peaks corresponding to its byproducts. nih.gov This approach allows researchers to assess the compound's environmental persistence and identify the conditions that facilitate its breakdown.
Table 1: Illustrative UV-Vis Photodegradation Monitoring Data
This table illustrates hypothetical data from a UV-Vis spectroscopy experiment monitoring the photodegradation of an organic compound.
| Irradiation Time (minutes) | Absorbance at λmax (e.g., 220 nm) | Notes |
| 0 | 0.985 | Initial concentration |
| 15 | 0.754 | Degradation initiated |
| 30 | 0.562 | Noticeable decrease in parent compound |
| 60 | 0.311 | Appearance of new shoulder peak at ~250 nm |
| 90 | 0.158 | Significant degradation of parent compound |
| 120 | 0.045 | Over 95% degradation achieved |
Electrochemical and Biosensor Development for Trace Detection
The high toxicity of organophosphorus compounds necessitates the development of rapid, sensitive, and field-deployable detection methods. Electrochemical sensors and biosensors have emerged as powerful alternatives to conventional chromatographic techniques, offering high sensitivity, portability, and real-time analysis. researchgate.netnih.gov
Enzyme-Linked Biosensors for Organophosphate Detection
Enzyme-linked biosensors are highly specific analytical devices that utilize the biological activity of an enzyme for detection. For organophosphates like this compound, the most common approach is based on the inhibition of the enzyme acetylcholinesterase (AChE). nih.govresearchgate.net
AChE is a critical enzyme in the nervous system that hydrolyzes the neurotransmitter acetylcholine. mdpi.com Organophosphates are potent irreversible inhibitors of AChE. researchgate.net In an AChE-based biosensor, the enzyme is immobilized on an electrode surface. torvergata.it When the substrate (e.g., acetylthiocholine) is introduced, AChE catalyzes its hydrolysis, producing an electrochemically active product (thiocholine) that generates a measurable current. torvergata.it In the presence of an organophosphate inhibitor like this compound, the enzyme's activity is reduced or completely blocked. This inhibition leads to a decrease in the electrochemical signal, which is directly proportional to the concentration of the organophosphate. researchgate.nettorvergata.it These biosensors have demonstrated the ability to detect various organophosphates at very low concentrations, often in the parts-per-billion (ppb) range. torvergata.it
An alternative strategy involves the use of the enzyme organophosphorus hydrolase (OPH). Unlike AChE biosensors that rely on inhibition, OPH-based sensors directly measure the analyte. OPH catalyzes the hydrolysis of organophosphates, and this reaction can be monitored electrochemically. udel.edu This approach offers high selectivity as it is not susceptible to interference from other compounds like carbamates that can also inhibit AChE. udel.edu
Table 2: Performance of Various Enzyme-Based Biosensors for Organophosphate Detection
| Target Organophosphate | Enzyme System | Detection Limit | Linear Range | Reference |
| Paraoxon (B1678428) | Acetylcholinesterase (AChE) | 0.86 ppb | Up to 23 ppb | torvergata.it |
| Dichlorvos (B1670471) | Acetylcholinesterase (AChE) | 4.2 ppb | Up to 33 ppb | torvergata.it |
| Paraoxon | Organophosphorus Hydrolase (OPH) | 0.002 mM | 0.002 - 0.4 mM | udel.edu |
| Parathion (B1678463) | Organophosphorus Hydrolase (OPH) | 0.002 mM | 0.002 - 0.4 mM | udel.edu |
| Naled | Acetylcholinesterase (AChE) | 0.94 µM | 3.17 - 31.48 µM | nih.gov |
Novel Material-Based Electrochemical Sensors
The performance of electrochemical sensors can be significantly enhanced by incorporating novel materials into the electrode design. Nanomaterials such as graphene, carbon nanotubes, and metal nanoparticles are widely used to modify working electrodes (e.g., glassy carbon electrodes, GCE) for improved organophosphate detection. tandfonline.comnih.gov
These materials offer several key advantages:
High Surface Area: Nanomaterials possess an exceptionally large surface-area-to-volume ratio, which increases the loading capacity for analytes or immobilized enzymes. tandfonline.com
Enhanced Conductivity: Materials like graphene and gold nanoparticles exhibit excellent electrical conductivity, facilitating faster electron transfer and amplifying the electrochemical signal. tandfonline.comnih.gov
Electrocatalytic Activity: Certain nanomaterials can catalyze the electrochemical oxidation or reduction of organophosphates, improving sensor sensitivity and lowering the detection potential.
Graphene-modified electrodes, for instance, have been shown to enhance the adsorption of organophosphates and improve the sensitivity of their determination. tandfonline.comresearchgate.net Similarly, sensors based on zirconia (ZrO₂) nanoparticles have been developed for the selective sorption and detection of organophosphates like methyl parathion with detection limits in the low ng/mL range. acs.org Metal-Organic Frameworks (MOFs) represent another emerging class of materials, offering tunable porosity and high surface areas that can be engineered for the specific capture and detection of organophosphate compounds. nih.govresearchgate.net
Table 3: Examples of Novel Material-Based Electrochemical Sensors for Organophosphates
| Electrode Modification Material | Target Analyte | Detection Limit | Reference |
| Graphene-Nafion | Methyl Parathion | 1.6 ng/mL | tandfonline.com |
| Zirconia (ZrO₂) Nanoparticles | Methyl Parathion | 3 ng/mL | acs.org |
| Reduced Graphene Oxide (rGO) | Diazinon (B1670403) | 0.3 ppb | nih.gov |
| Gold (Au) & Palladium (Pd) Nanoparticles on rGO/MWCNT | Diazinon | Not specified | nih.gov |
| Graphene Quantum Dots & NiMoO₄ | Diazinon | Not specified | nih.gov |
Advanced Sample Preparation Techniques for Complex Environmental and Biological Matrices
The accurate analysis of trace levels of this compound and its parent compound Naled in complex samples like water, soil, or blood requires effective sample preparation. oup.com The goal is to isolate and concentrate the target analytes from the matrix, which may contain numerous interfering substances. researchgate.net Modern techniques such as Solid-Phase Extraction (SPE) and Solid-Phase Microextraction (SPME) have become preferred methods over traditional liquid-liquid extraction due to their efficiency, reduced solvent use, and potential for automation. bohrium.comresearchgate.net
Solid-Phase Extraction (SPE): SPE is a widely used cleanup and concentration technique. researchgate.net The process involves passing a liquid sample through a cartridge containing a solid adsorbent (the stationary phase). Analytes are retained on the sorbent while the matrix components pass through. The retained analytes are then eluted with a small volume of a suitable solvent. researchgate.net For organophosphates, reversed-phase silica-based materials (like C18) or polymeric sorbents are commonly used. The choice of sorbent and elution solvent is critical for achieving high recovery and selectivity. bioanalysis-zone.com
Solid-Phase Microextraction (SPME): SPME is a solvent-free technique that uses a fused-silica fiber coated with a polymeric stationary phase (e.g., polydimethylsiloxane (B3030410) (PDMS) or polyacrylate). tandfonline.com The fiber is exposed directly to the sample (direct immersion) or to the headspace above the sample (headspace SPME). oup.com Analytes partition from the sample matrix into the fiber coating. After an equilibrium or pre-equilibrium period, the fiber is retracted and transferred to the injection port of a gas chromatograph (GC), where the trapped analytes are thermally desorbed for analysis. shimadzu.com The efficiency of SPME depends on factors like fiber coating, extraction time, temperature, pH, and sample agitation. tandfonline.com SPME has been successfully applied to determine various organophosphorus pesticides in environmental water and biological samples, with detection limits often reaching the ng/L (ppt) level. bohrium.comcapes.gov.br
Table 4: Application of Advanced Sample Preparation for Organophosphate Analysis
| Technique | Matrix | Target Analytes | Recovery | Detection Limit (LOD) | Reference |
| HS-SPME | Human Blood | 22 Organophosphates | 70-95% (relative) | 0.01-0.3 µg/g | oup.com |
| SPME | Drinking Water | 5 Organophosphates | 87.6-108.2% (accuracy) | 0.03-0.06 ng/mL | shimadzu.com |
| SPME | Clean Environmental Water | 12 Organophosphates | >85% (RSD <15%) | 0.01-0.2 ng/mL | bohrium.com |
| SPME | Surface Water | 23 Organophosphates | 71-104% | 0.7-50 ng/L | capes.gov.br |
Theoretical and Computational Chemistry Studies of 2,2 Dibromovinyl Diethyl Phosphate
Molecular Modeling and Quantum Chemical Calculations (e.g., Density Functional Theory)
Molecular modeling and quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental tools for investigating the properties of 2,2-Dibromovinyl diethyl phosphate (B84403) at the atomic level. DFT methods are employed to calculate the electronic structure of molecules with a high degree of accuracy, providing insights into their geometry, stability, and reactivity. mdpi.comnih.gov These calculations involve optimizing the molecular geometry to find the lowest energy conformation and then computing various electronic properties. For instance, methods like B3LYP with a 6-311++G(d,p) basis set are commonly used for such optimizations. mdpi.com
Elucidation of Electronic Structure and Reactivity
Quantum chemical calculations can reveal key details about the electronic structure of 2,2-Dibromovinyl diethyl phosphate. By mapping the molecular electrostatic potential (MEP), regions of positive and negative charge on the molecule's surface can be identified. ijcce.ac.ir This information is crucial for understanding how the molecule interacts with other substances. For example, the phosphoryl oxygen (P=O) is expected to be a region of high electron density, making it a likely site for electrophilic attack. Conversely, the phosphorus atom is electron-deficient and thus susceptible to nucleophilic attack.
The distribution of frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is another critical aspect elucidated by these calculations. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and stability. A smaller gap generally suggests higher reactivity.
Reaction Pathway Prediction and Transition State Analysis for Degradation
Computational methods are invaluable for predicting the degradation pathways of this compound. A likely degradation route for similar organophosphates, such as 2,2-dichlorovinyl dimethyl phosphate (DDVP), is through hydrolysis of the P-O bond. nih.gov Theoretical calculations can model this process by identifying the transition state structures and calculating the activation energies for different proposed reaction mechanisms. This analysis helps to determine the most favorable degradation pathway.
For instance, the hydrolysis can proceed via an associative or dissociative mechanism at the phosphorus center. By calculating the energy profiles for both pathways, researchers can predict which mechanism is more likely to occur under specific environmental conditions (e.g., pH). The calculations can also identify potential degradation intermediates and final products.
Structure-Activity Relationship (SAR) Investigations from a Theoretical Perspective
Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a compound and its biological or environmental activity. nih.gov From a theoretical perspective, this involves calculating a variety of molecular descriptors that quantify different aspects of the molecule's structure and properties. These descriptors can then be used to build predictive models. nih.gov
For this compound, relevant descriptors would include:
Electronic descriptors: Dipole moment, partial atomic charges, and HOMO/LUMO energies.
Steric descriptors: Molecular volume, surface area, and specific conformational parameters.
Topological descriptors: Indices that describe the connectivity of atoms within the molecule.
By correlating these descriptors with experimentally determined data on toxicity or degradation rates for a series of related organophosphates, a QSAR model can be developed. This model could then be used to predict the activity of this compound without the need for extensive experimental testing.
Molecular Dynamics Simulations of Environmental Interactions
Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. nih.gov These simulations can provide a detailed picture of how this compound interacts with components of the environment, such as soil minerals and water molecules. randallcygan.com
In a typical MD simulation, the forces between atoms are calculated using a force field, and Newton's equations of motion are solved to track the positions and velocities of all atoms over time. This allows for the observation of dynamic processes like adsorption onto surfaces, diffusion in water, and the formation of intermolecular interactions such as hydrogen bonds. nih.gov For example, MD simulations could be used to model the binding of this compound to the surface of goethite, an iron oxide mineral commonly found in soils, to understand the strength and nature of this interaction. nih.gov
Computational Prediction of Environmental Fate Parameters
Several computational tools and models exist to predict the environmental fate of chemical compounds. nih.govnih.gov These platforms often utilize machine learning algorithms trained on large datasets of experimental data to predict parameters such as biodegradability, persistence, and potential for bioaccumulation. nih.gov
Future Research Directions and Emerging Methodologies for 2,2 Dibromovinyl Diethyl Phosphate
Integration of Nanomaterials and Advanced Catalysts in Transformation Processes
The application of nanomaterials and advanced catalysts in the degradation of organophosphorus pesticides represents a significant leap forward in environmental remediation technology. These materials offer high reactivity and large surface areas, facilitating the breakdown of persistent organic pollutants into less harmful substances.
Advanced Oxidation Processes (AOPs) are a class of procedures that generate highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH), to oxidize and degrade organic contaminants. youtube.com The Fenton process, a type of AOP, utilizes ferrous ions (Fe²⁺) and hydrogen peroxide (H₂O₂) to produce these powerful hydroxyl radicals. youtube.com This process has shown effectiveness in the degradation of dichlorvos (B1670471), a primary breakdown product of 2,2-dibromovinyl diethyl phosphate (B84403). researchgate.netnih.gov The efficiency of the electro-Fenton process, an electrochemical variation, has been demonstrated for the removal of other chlorinated organic compounds, achieving high degradation rates under optimized conditions. researchgate.net
Photocatalysis using semiconductor nanoparticles, particularly titanium dioxide (TiO₂), is another promising AOP. When TiO₂ nanoparticles are illuminated with UV or visible light, they generate electron-hole pairs that react with water and oxygen to produce ROS. nih.govnih.gov This technology has been successfully applied to the degradation of various organic pollutants. researchgate.netfrontiersin.orgfrontiersin.org The modification of TiO₂ nanoparticles, for instance by doping with nitrogen or combining them with other materials like MoS₂, can enhance their photocatalytic activity under visible light, making the process more energy-efficient and applicable to a wider range of conditions. nih.gov The use of TiO₂ nanorods and their composites with silver nanoparticles has also shown improved degradation efficiency for organic compounds due to efficient electron-hole separation and large surface area. researchgate.net
Future research will likely focus on optimizing these nanomaterial-based systems for the specific degradation of 2,2-dibromovinyl diethyl phosphate. This includes the development of novel nanocatalysts with enhanced stability, reusability, and catalytic efficiency. frontiersin.org The goal is to create practical, scalable, and environmentally friendly solutions for the in-situ remediation of contaminated water and soil.
Development of Novel Enzymatic Systems for Efficient Biodegradation
Bioremediation, which harnesses the power of biological systems to break down pollutants, offers a more environmentally benign alternative to conventional chemical treatments. A key focus in this area is the discovery and engineering of enzymes with high specificity and efficiency for degrading target compounds like this compound and its metabolite, dichlorvos.
Organophosphorus hydrolase (OPH) is a bacterial enzyme that has demonstrated the ability to hydrolyze a broad spectrum of organophosphate nerve agents and pesticides. nih.gov While its natural efficacy varies depending on the specific substrate, techniques such as directed evolution have been employed to significantly enhance its activity towards poorly degraded compounds. nih.govcapes.gov.br For instance, through sequential rounds of DNA shuffling and screening, OPH variants have been created with substantially increased hydrolysis rates for pesticides like methyl parathion (B1678463). nih.gov This approach holds great potential for developing OPH variants specifically tailored for the rapid and efficient degradation of this compound.
The kinetics of dichlorvos degradation have been studied, revealing that it can be broken down by various chemical and biological agents. For example, reduced sulfur species present in anoxic aqueous environments can contribute to its degradation, with half-lives ranging from hours to days depending on the specific conditions. acs.org However, enzymatic degradation by microorganisms offers a more targeted and potentially faster route. Several studies have reported the isolation of bacteria and fungi capable of degrading dichlorvos. researchgate.netresearchgate.net The pesticide can inhibit the activity of various enzymes, including cholinesterase, alkaline phosphatase, lactate (B86563) dehydrogenase, and glutamate (B1630785) dehydrogenase. nih.gov
Future research will focus on identifying and characterizing novel enzymes from diverse microbial sources with inherent activity towards this compound. Furthermore, protein engineering and synthetic biology approaches will be instrumental in designing robust and highly active enzymatic systems for practical bioremediation applications. This includes immobilizing enzymes on various carriers to improve their stability and reusability in field conditions. nih.gov
Kinetic Parameters for Dichlorvos Degradation
| Degrading Agent | Second-Order Rate Constant (M⁻¹s⁻¹) at 25°C | Reference |
|---|---|---|
| Bisulfide (HS⁻) | ~0.01 - 0.1 | acs.org |
| Thiosulfate (S₂O₃²⁻) | ~0.01 - 0.1 | acs.org |
| Thiophenolate (PhS⁻) | > 0.1 | acs.org |
Application of Multi-Omics Approaches in Biotransformation Studies
Understanding the intricate molecular mechanisms by which microorganisms break down this compound is crucial for optimizing bioremediation strategies. Multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, provide a powerful toolkit for dissecting these complex biological processes. odu.eduyoutube.com
Metagenomics allows for the comprehensive analysis of the genetic material from a community of microorganisms in a contaminated environment. nih.govnih.govmdpi.com This approach can identify the full repertoire of genes involved in the degradation of this compound and can lead to the discovery of novel degradation pathways and enzymes.
Proteomics, the large-scale study of proteins, can reveal how microorganisms respond to the presence of a pollutant at the protein level. mdpi.com For example, a proteomic analysis of the fungus Trichoderma atroviride exposed to dichlorvos identified several differentially expressed proteins related to energy metabolism, transport, signal transduction, and stress tolerance. nih.gov Such studies provide insights into the adaptive mechanisms of microorganisms and can pinpoint key enzymes involved in the detoxification process. Investigating the proteomic response of bacteria to cefiderocol, a siderophore cephalosporin, revealed that the antibiotic induces reactive oxygen species (ROS) stress by elevating levels of NADH and iron ions. nih.gov This highlights the complex interplay of metabolic pathways in response to chemical stressors.
Metabolomics focuses on the complete set of small-molecule metabolites within a biological system. By analyzing the metabolic footprint of microorganisms during the degradation of this compound, researchers can identify the intermediate and final products of the biotransformation process, thereby elucidating the degradation pathway.
The integration of these multi-omics datasets can provide a holistic view of the biotransformation of this compound. This knowledge is invaluable for selecting and engineering microorganisms with superior degradation capabilities and for designing more effective bioremediation strategies.
Development of Miniaturized and On-Site Analytical Technologies
The rapid and accurate detection of this compound in the environment is essential for monitoring contamination levels and assessing the effectiveness of remediation efforts. Traditional analytical methods often require sophisticated laboratory equipment and are not suitable for real-time, on-site measurements. Consequently, there is a growing demand for miniaturized and portable analytical technologies.
Lab-on-a-chip (LOC) devices and microfluidic systems offer a promising platform for the development of portable analytical instruments. researchgate.netmdpi.comnih.gov These devices integrate multiple laboratory functions onto a single chip, enabling rapid and automated analysis of small sample volumes. Microfluidic chips have been developed for the detection of organophosphorus pesticides based on the inhibition of the enzyme acetylcholinesterase (AChE). researchgate.netnih.gov These systems can provide sensitive and rapid detection of pesticides in various matrices.
Portable biosensors are another key area of development for on-site analysis. nih.govresearchgate.netinnovations-report.commdpi.commdpi.com These devices typically combine a biological recognition element, such as an enzyme or antibody, with a transducer that converts the biological response into a measurable signal. For instance, a portable lab-in-a-syringe device has been designed for the visual and quantitative determination of organophosphorus pesticides using both colorimetric and fluorescent signals. acs.org Such devices, often integrated with smartphone-based platforms for data analysis, offer a user-friendly and cost-effective solution for field-based monitoring.
Future research in this area will focus on improving the sensitivity, selectivity, and robustness of these miniaturized analytical technologies. The development of novel recognition elements and signal amplification strategies will be crucial for achieving lower detection limits. Furthermore, the integration of these devices into wireless sensor networks could enable continuous and remote monitoring of this compound contamination in the environment.
Predictive Modeling for Environmental Behavior under Climate Change Scenarios
Climate change is expected to have a significant impact on the environmental fate and transport of pesticides. Changes in temperature, precipitation patterns, and soil moisture can alter the rates of degradation, volatilization, and runoff of chemical compounds. Predictive modeling is an essential tool for understanding and forecasting how the environmental behavior of this compound may change under future climate scenarios.
Hydrological models, such as the HEC-HMS model, can be used to simulate rainfall-runoff processes and predict the transport of pesticides from agricultural fields to water bodies. researchgate.net By incorporating climate change projections from Global Climate Models (GCMs) or Regional Climate Models (RCMs), these models can assess how increased precipitation intensity or altered rainfall patterns might affect the runoff of this compound. byu.edumdpi.comcopernicus.org Studies have shown that an increase in storm depth can lead to a significant increase in peak runoff, highlighting the potential for greater transport of pesticides into aquatic ecosystems under a changing climate. researchgate.net
The volatilization of pesticides is also influenced by temperature. As global temperatures rise, the rate of volatilization of semi-volatile compounds like this compound is likely to increase. Predictive models can be used to estimate the impact of rising temperatures on the atmospheric transport and deposition of this pesticide.
Artificial intelligence (AI) and machine learning (ML) are increasingly being used to develop more sophisticated predictive models. copernicus.org These data-driven approaches can identify complex, non-linear relationships within large datasets and can improve the accuracy of predictions of future climate scenarios and their impacts on pesticide fate.
Future research will focus on developing and refining these predictive models to provide more accurate and localized forecasts of the environmental behavior of this compound. This will involve integrating more detailed data on soil properties, land use, and agricultural practices, as well as improving the representation of key physical and chemical processes in the models. The insights gained from these models will be crucial for developing effective strategies to mitigate the environmental risks associated with this pesticide in a changing world.
Q & A
Basic: What are the recommended safety protocols and handling procedures for 2,2-dibromovinyl diethyl phosphate in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods for procedures involving volatilization .
- Storage: Store in airtight containers at room temperature (20–25°C), away from oxidizers and moisture. Avoid prolonged storage to prevent degradation into reactive byproducts .
- Waste Disposal: Segregate waste and consult certified hazardous waste handlers. Follow EPA guidelines for organophosphate disposal to mitigate environmental contamination .
Basic: How can researchers confirm the structural integrity of this compound after synthesis?
Methodological Answer:
- Spectroscopic Analysis:
- Purity Assessment: Use HPLC with a C18 column (UV detection at 210 nm) and compare retention times against certified standards .
Advanced: What experimental strategies resolve contradictions in environmental degradation data for this compound?
Methodological Answer:
- Controlled Hydrolysis Studies: Perform pH-dependent kinetic assays (pH 5–9) to identify degradation products. Use LC-MS/MS to detect intermediates like cis-3-(2,2-dibromovinyl)-2,2-dimethylcyclopropane carboxylic acid, a known metabolite of structurally related pyrethroids .
- Catalytic Pathways: Investigate metal-ion-catalyzed hydrolysis (e.g., Cu²⁺ complexes) using UV-Vis spectroscopy to monitor reaction rates. Compare with uncatalyzed controls to quantify catalytic efficiency .
- Ecotoxicity Validation: Use Daphnia magna bioassays to correlate degradation products with acute toxicity (EC₅₀ values), ensuring alignment with OECD Test Guideline 202 .
Advanced: How can researchers design biomonitoring studies to track occupational exposure to this compound?
Methodological Answer:
- Biomarker Selection: Analyze urinary metabolites like cis-DBCA (cis-3-(2,2-dibromovinyl)-2,2-dimethylcyclopropane carboxylic acid) via GC-MS with electron capture detection (LOD: 0.1 µg/L) .
- Sampling Protocol: Collect spot urine samples pre- and post-shift. Normalize metabolite levels using creatinine adjustment to account for hydration variability .
- Data Interpretation: Compare geometric mean concentrations (e.g., 0.39 µg/L in non-occupational cohorts) with exposed groups to assess significance. Use linear regression to control for covariates (age, diet) .
Advanced: What computational methods predict the reactivity of this compound in novel synthetic applications?
Methodological Answer:
- Quantum Chemical Modeling: Perform DFT calculations (B3LYP/6-311+G**) to map electrophilic sites on the dibromovinyl group. Use Fukui indices to predict nucleophilic attack susceptibility .
- Molecular Dynamics (MD): Simulate solvent interactions (e.g., acetonitrile vs. water) to assess hydrolysis pathways. Validate with experimental kinetic data .
- QSAR Analysis: Build models correlating substituent effects (e.g., bromine vs. chlorine) with bioactivity, leveraging PubChem’s structure-activity datasets .
Basic: What analytical techniques are optimal for quantifying trace residues of this compound in environmental samples?
Methodological Answer:
- Extraction: Use solid-phase extraction (SPE) with C18 cartridges and elute with acetonitrile:water (80:20) .
- Detection: Employ UPLC-QTOF-MS in positive ionization mode. Monitor m/z 328.9 [M+H]⁺ for the parent compound and m/z 212.9 for cis-DBCA .
- Quality Control: Spike samples with deuterated internal standards (e.g., D₅-cis-DBCA) to correct for matrix effects .
Advanced: How do researchers address conflicting data on the compound’s stability under varying pH conditions?
Methodological Answer:
- pH-Rate Profiling: Conduct accelerated stability studies (25–40°C) at pH 2, 7, and 10. Use Arrhenius plots to extrapolate degradation rates at ambient conditions .
- Product Identification: Characterize degradation products via HRMS and NMR. For example, acidic conditions may yield diethyl phosphate and dibromovinyl alcohol .
- Statistical Reconciliation: Apply multivariate analysis (e.g., PCA) to datasets from independent labs, identifying outliers due to methodological variability (e.g., buffer ionic strength) .
Basic: What are the key considerations for designing in vitro toxicological assays involving this compound?
Methodological Answer:
- Cell Line Selection: Use HepG2 (liver) or SH-SY5Y (neuronal) cells to model organ-specific toxicity .
- Dose Range: Establish IC₅₀ values via MTT assays (0.1–100 µM), accounting for metabolic activation using S9 liver fractions .
- Control Experiments: Include acetylcholinesterase inhibitors (e.g., paraoxon) to differentiate organophosphate-specific effects .
Advanced: How can researchers elucidate the compound’s interaction with enzymatic targets?
Methodological Answer:
- Kinetic Studies: Use stopped-flow spectroscopy to measure acetylcholinesterase (AChE) inhibition rates. Compare Ki values with legacy organophosphates (e.g., paraoxon) .
- Crystallography: Co-crystallize the compound with AChE and solve structures via X-ray diffraction (PDB deposition recommended) .
- Molecular Docking: Simulate binding poses using AutoDock Vina. Validate with mutagenesis data (e.g., Trp86Ala variants in AChE) .
Advanced: What methodologies assess the compound’s photolytic degradation in aquatic systems?
Methodological Answer:
- Photoreactor Experiments: Exclude aqueous solutions to UV light (λ = 254 nm) and analyze time-dependent degradation via HPLC. Identify photoproducts using HRMS .
- Quantum Yield Calculation: Measure photon flux with actinometry (e.g., ferrioxalate) to compute degradation efficiency .
- Ecotoxicological Impact: Test photoproducts on Vibrio fischeri (Microtox assay) to assess residual toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
